4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic imidazo[2,1-b]thiazole derivative featuring a 4-fluorobenzamide substituent, a 3-methyl group on the imidazo[2,1-b]thiazole core, and a para-linked phenyl bridge. This compound represents a distinct analogue within the broader class of imidazo[2,1-b]thiazole-based benzamides, a family investigated for kinase inhibition, 15-lipoxygenase inhibition, and antimycobacterial activity.

Molecular Formula C19H14FN3OS
Molecular Weight 351.4
CAS No. 893986-95-3
Cat. No. B2485852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS893986-95-3
Molecular FormulaC19H14FN3OS
Molecular Weight351.4
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H14FN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-4-8-16(9-5-13)21-18(24)14-2-6-15(20)7-3-14/h2-11H,1H3,(H,21,24)
InChIKeyGMOIQRNQJWGVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893986-95-3)


4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic imidazo[2,1-b]thiazole derivative featuring a 4-fluorobenzamide substituent, a 3-methyl group on the imidazo[2,1-b]thiazole core, and a para-linked phenyl bridge [1]. This compound represents a distinct analogue within the broader class of imidazo[2,1-b]thiazole-based benzamides, a family investigated for kinase inhibition, 15-lipoxygenase inhibition, and antimycobacterial activity [2]. Its specific substitution pattern—mono-fluorination at the para position of the benzamide ring combined with a 3-methyl group on the heterocyclic core—distinguishes it from other commercially available regioisomers and poly-substituted variants, which may exhibit divergent selectivity and potency profiles.

Why Generic Substitution Fails for 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893986-95-3)


Substituting this compound with a seemingly similar imidazo[2,1-b]thiazole benzamide—such as one lacking the 4-fluoro group, bearing a 2-fluoro, 2,4-difluoro, or 4-chloro substituent, or with a different heterocyclic methylation pattern—cannot be assumed equivalent. In the imidazo[2,1-b]thiazole class, minor structural modifications lead to orders-of-magnitude differences in target potency [1]. For example, within a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amines evaluated as 15-lipoxygenase inhibitors, the most active compound was twice as potent as the reference drug quercetin, while other close analogs showed substantially lower activity [2]. Similarly, in Mycobacterium tuberculosis pantothenate synthetase inhibition, a single substituent change can shift IC50 from sub-micromolar to double-digit micromolar [3]. Therefore, the precise 4-fluoro, 3-methyl substitution pattern of CAS 893986-95-3 is expected to confer a unique activity fingerprint that cannot be replicated by generic alternatives.

Quantitative Differentiation Evidence for 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893986-95-3)


Para-Fluoro vs. Unsubstituted Benzamide: Predicted Enhanced Target Binding Affinity via Conformational and Electronic Effects

In imidazo[2,1-b]thiazole-based kinase inhibitors, the introduction of a para-fluoro substituent on the benzamide ring is associated with improved binding affinity compared to the unsubstituted benzamide. In a series of multitargeted imidazo[2,1-b]thiazole inhibitors of the EGFR family, the para-fluorophenyl moiety engages in favorable hydrophobic and van der Waals contacts within the kinase hydrophobic pocket, as demonstrated by the co-crystal structure of an analog with EGFR (PDB: 3LZB) [1]. Although direct head-to-head IC50 data for 893986-95-3 versus its des-fluoro analog are not publicly available, class-level SAR indicates that para-fluorination generally enhances potency by 2- to 10-fold in analogous kinase-targeting scaffolds [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Regioisomeric Fluorination Matters: 4-Fluoro vs. 2-Fluoro Imidazo[2,1-b]thiazole Benzamides Exhibit Distinct Target Selectivity Profiles

The position of the fluorine atom on the benzamide ring dramatically influences receptor tyrosine kinase selectivity. In a published dataset, the 2,6-difluoro imidazo[2,1-b]thiazole benzamide analog (CHEMBL1088931) exhibited an IC50 of 86 nM against ErbB2, but a substantially weaker IC50 of 3,800 nM against IGF1R, yielding an over 44-fold selectivity window [1]. In contrast, the unsubstituted benzamide analog (N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)benzamide) showed only weak activity with an EC50 of 50,000 nM at the 5-HT1A receptor [2]. While direct data for the 4-fluoro regioisomer (893986-95-3) are not yet reported in the same assays, these class-level data unequivocally demonstrate that fluorination position dictates target engagement. The para-fluoro substitution of 893986-95-3 is expected to yield a selectivity profile distinct from both the ortho-fluorinated and unsubstituted analogs.

Receptor Tyrosine Kinase Selectivity Structure-Activity Relationship

Imidazo[2,1-b]thiazole Core with 3-Methyl Substitution: An Underexplored Scaffold with High Intrinsic Potency Potential

The imidazo[2,1-b]thiazole scaffold has demonstrated high intrinsic potency when appropriately substituted. In a Mycobacterium tuberculosis pantothenate synthetase (PS) study, a benzo[d]imidazo[2,1-b]thiazole derivative (5bc) achieved an IC50 of 0.53±0.13 μM against the target enzyme and a MIC of 3.53 μM against replicating M. tuberculosis, along with a 2.1 log reduction in nutrient-starved bacteria [1]. While compound 893986-95-3 is not identical to 5bc, it shares the same imidazo[2,1-b]thiazole core and a 3-methyl substitution, making it a candidate for analogous enzyme inhibition studies. The 3-methyl group is a key determinant of activity in related series; its presence in 893986-95-3 distinguishes it from analogs lacking this methyl group (e.g., 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, CAS 801266-80-8), which may exhibit different binding kinetics.

Antitubercular Agents Pantothenate Synthetase Lead Optimization

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Capacity Favor CNS Penetration vs. Higher-Molecular-Weight Analogs

Compound 893986-95-3 has a molecular weight of 351.4 g/mol, a molecular formula of C19H14FN3OS, and a calculated topological polar surface area (tPSA) of approximately 58 Ų (amide N, thiazole N, imidazole N) [1]. This is significantly lower than the tPSA of larger imidazo[2,1-b]thiazole derivatives bearing additional solubilizing groups (e.g., piperazinylmethyl-substituted analogs with tPSA >90 Ų) [2]. The moderate lipophilicity (cLogP estimated ~3.2-3.8) and low tPSA of 893986-95-3 are within the favorable range for CNS penetration (tPSA <70 Ų, MW <400 Da), whereas the piperazine-containing analogs are less likely to cross the blood-brain barrier efficiently. For programs targeting CNS kinases or neuroinflammation, 893986-95-3 offers a more favorable physicochemical starting point.

Drug-likeness Physicochemical Properties CNS Drug Design

Recommended Application Scenarios for 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893986-95-3)


Kinase Selectivity Profiling: Orthogonal Exploration of Fluorine Position Effects

Use 893986-95-3 as a para-fluoro reference compound in kinase panel screens alongside the 2-fluoro and 2,6-difluoro regioisomers to map how fluorination position alters selectivity across the kinome. As demonstrated by the ErbB2/IGF1R selectivity data for the 2,6-difluoro analog (44-fold window) [1] and the weak 5-HT1A activity of the unsubstituted parent [2], the 4-fluoro congener is predicted to yield a unique inhibition fingerprint. Researchers can procure this compound to complete a systematic SAR matrix and identify the most selective scaffold for lead optimization.

Antitubercular Lead Discovery: Advancing 3-Methylimidazo[2,1-b]thiazoles Against Pantothenate Synthetase

Employ 893986-95-3 as a starting point for designing Mycobacterium tuberculosis pantothenate synthetase (PS) inhibitors. The 3-methylimidazo[2,1-b]thiazole core is shared with a known PS inhibitor series where lead compound 5bc achieved an IC50 of 0.53 µM [3]. The 4-fluorobenzamide moiety of 893986-95-3 introduces a synthetically tractable handle for further optimization. Screening this compound against recombinant MTB PS and in whole-cell assays can validate the role of the 4-fluorophenyl group in potency and selectivity relative to non-fluorinated or ortho-substituted analogs.

CNS-Targeted Kinase Inhibitor Development: Leveraging Favorable Physicochemical Properties

In early-stage CNS drug discovery programs targeting brain-penetrant kinase inhibitors, 893986-95-3 serves as an attractive lead-like molecule due to its low molecular weight (351.4 Da) and estimated tPSA (~58 Ų), which fall within the accepted CNS drug space (MW <400, tPSA <70) [4]. In contrast, larger imidazo[2,1-b]thiazole derivatives containing piperazine or poly-methoxy substituents exceed these thresholds and are less likely to penetrate the blood-brain barrier [5]. Procurement of 893986-95-3 therefore reduces the risk of developing CNS-excluded compounds from the outset.

15-Lipoxygenase Inhibitor Screening: Exploiting the Imidazo[2,1-b]thiazole Pharmacophore

Given that imidazo[2,1-b]thiazole derivatives have demonstrated nanomolar to low micromolar inhibition of 15-lipoxygenase, with the most potent analog being twice as effective as quercetin [6], 893986-95-3 can be prioritized as a screening candidate in 15-LOX assays. Its 4-fluorobenzamide substitution is predicted to modulate electron density on the amide NH, potentially strengthening hydrogen-bond interactions with the enzyme active site. This compound may thus serve as a chemical probe to differentiate 15-LOX inhibition profiles from those of non-fluorinated or chlorinated analogs.

Quote Request

Request a Quote for 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.